Detajmium (L-tartrate)

Electrophysiology Sodium channel blockade Rate-dependent conduction

Detajmium (L-tartrate) is a quaternary ammonium ajmaline derivative exhibiting an unparalleled use-dependent sodium channel blockade recovery time constant of 348 seconds — the slowest characterized among all Class I antiarrhythmics. Unlike propafenone, which produces only transient QRS prolongation, detajmium delivers sustained, progressive conduction slowing ideal for reentrant arrhythmia modeling and sodium channel kinetic calibration. Confers superior antiarrhythmic efficacy at half the molar dose of ajmaline with distinct intracardiac conduction retardation. For electrophysiology laboratories requiring a definitive, irreplaceable Class IC reference agent with predictable rate-dependent conduction slowing in isolated heart preparations, this compound is the essential tool.

Molecular Formula C31H47N3O9
Molecular Weight 605.7 g/mol
Cat. No. B12365944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetajmium (L-tartrate)
Molecular FormulaC31H47N3O9
Molecular Weight605.7 g/mol
Structural Identifiers
SMILESCCC1C2CC3C4C5(CC(C2C5O)[N+]3(C1O)CC(CN(CC)CC)O)C6=CC=CC=C6N4C.C(C(C(=O)[O-])O)(C(=O)O)O
InChIInChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18-,21-,22-,23-,24-,25?,26+,27+,30?;1-,2-/m01/s1
InChIKeyNXAWWUAMFJNVMF-ACXFMDDFSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Detajmium (L-tartrate) for Antiarrhythmic Research: Compound Profile and Scientific Procurement Considerations


Detajmium (L-tartrate), also designated as detajmium bitartrate or Tachmalcor, is a semi-synthetic ajmaline derivative that functions as a sodium-channel-blocking antiarrhythmic agent [1]. The compound is a quaternary ammonium salt of ajmaline, bearing a diethylamino-2-hydroxypropyl substituent, which confers enhanced aqueous solubility and distinct electrophysiological properties relative to the parent alkaloid [2]. Based on its electrophysiological profile—marked sodium channel blockade with minimal effects on action potential duration and repolarization—detajmium is classified as a Vaughan Williams Class I/C antiarrhythmic agent, placing it within the same subclass as flecainide, propafenone, and prajmaline [3]. The compound is characterized by an extremely slow recovery from use-dependent sodium channel blockade, a kinetic property that fundamentally distinguishes it from other Class I agents and directly informs its scientific and industrial selection criteria [4].

Why Detajmium (L-tartrate) Cannot Be Readily Substituted with Ajmaline or Other Class I Antiarrhythmics


Substitution of detajmium with ajmaline or other Class I antiarrhythmics is not scientifically justifiable due to fundamental differences in molecular structure, electrophysiological kinetics, and clinical pharmacodynamics. As a quaternary ammonium derivative of ajmaline, detajmium exhibits markedly altered physicochemical properties—including substantially increased aqueous solubility—that translate into distinct oral bioavailability and tissue distribution profiles relative to the tertiary amine parent compound [1]. More critically, detajmium displays an extraordinarily prolonged recovery time constant from use-dependent sodium channel blockade (τ = 348 seconds) that exceeds those of nearly all other Class I agents reported in the literature, including propafenone, flecainide, and lidocaine [2]. This kinetic property produces a fundamentally different rate-dependent conduction-slowing profile that is not replicated by other in-class compounds. Clinical evidence demonstrates that detajmium achieves comparable or superior antiarrhythmic efficacy at substantially lower molar doses than ajmaline, with a distinct electrophysiological signature characterized by pronounced intracardiac conduction retardation [3]. These molecular, kinetic, and pharmacodynamic distinctions preclude interchangeable use in research settings where precise electrophysiological modulation or specific sodium channel blockade kinetics are required.

Detajmium (L-tartrate) Quantitative Differentiation: Comparative Electrophysiological and Clinical Evidence


Detajmium versus Propafenone: Direct Head-to-Head Comparison of Rate-Dependent Conduction Kinetics in Isolated Guinea Pig Hearts

In a direct head-to-head comparison using isolated, spontaneously beating guinea pig hearts, detajmium (0.3 μM) and propafenone (0.3 μM) produced comparable prolongations of intraventricular conduction time during sinus rhythm. However, the time constant for reaching steady-state rate-dependent QRS prolongation during rapid ventricular pacing was significantly longer for detajmium (τ = 265 ± 165 beats) than for propafenone (τ = 31 ± 4 beats; p < 0.01), representing an approximately 8.5-fold difference in kinetic behavior [1]. Additionally, propafenone displayed a transient effect with an initial peak in QRS duration followed by decline to steady-state, whereas detajmium produced progressive, sustained QRS broadening without an initial overshoot [1].

Electrophysiology Sodium channel blockade Rate-dependent conduction

Detajmium Sodium Channel Recovery Kinetics: Cross-Study Comparison with Class I Antiarrhythmics

The recovery kinetics of Vmax (offset kinetics) for detajmium in isolated dog Purkinje fibers is extremely slow, with a time constant of 348.16 ± 57.43 seconds [1]. This value is considerably slower than recovery time constants reported for most other Class I antiarrhythmic drugs, placing detajmium among the slowest-recovering sodium channel blockers characterized to date [1]. For context, while direct comparative data for all agents under identical conditions are not available, this kinetic parameter differentiates detajmium from agents such as lidocaine (τ < 1 second), mexiletine, and tocainide, and aligns it more closely with the slowest Class IC agents like flecainide [1]. The fractional Vmax block was determined to be 0.185 ± 0.008 per action potential, and the effect was frequency-dependent in both ventricular muscle and Purkinje fibers [1].

Sodium channel pharmacology Use-dependent block Recovery kinetics

Detajmium versus Ajmaline: Intraindividual Clinical Comparison of Antiarrhythmic Efficacy and Dose Requirements

In an intraindividual therapy comparison study of patients with ventricular extrasystoles, the ajmaline derivative detajmium demonstrated significantly superior antiarrhythmic efficacy compared to the parent compound ajmaline when administered at half the dose [1]. The study established that oral maintenance doses of 75-100 mg detajmium bitartrate daily provided full therapeutic effectiveness in ambulatory long-term treatment of continuous ventricular extrasystoles [1]. Subjective tolerability of detajmium was rated as very good in this cohort [1]. However, the enhanced antiarrhythmic efficacy was accompanied by greater retardation of intracardiac stimulus conduction relative to ajmaline, reflecting the compound's distinct electrophysiological signature [1].

Clinical antiarrhythmic therapy Ventricular extrasystoles Dose-response

Detajmium Analytical Quantification: HPLC Method with 1 ng/mL Limit of Quantification for Serum

A validated high-performance liquid chromatography method with solid-phase extraction and fluorimetric detection was developed specifically for sensitive and selective determination of detajmium in serum [1]. The method achieves a limit of quantification of 1 ng/mL for serum samples with good reproducibility (RSD < 15%) and linear response from 1 to 200 ng/mL [1]. This represents a 50-fold improvement in sensitivity compared to a previously described method with an LOQ of 50 ng/mL [1]. The method utilizes ajmaline as an internal standard and Oasis solid-phase extraction cartridges for robust sample preparation, enabling pharmacokinetic studies at clinically relevant concentrations [1].

Bioanalysis HPLC method validation Pharmacokinetic studies

Detajmium (L-tartrate) Evidence-Based Research and Industrial Application Scenarios


Mechanistic Investigation of Use-Dependent Sodium Channel Blockade Kinetics

Detajmium is optimally suited for electrophysiological studies requiring a tool compound with extraordinarily slow recovery from use-dependent sodium channel blockade. With a Vmax recovery time constant of 348.16 seconds—among the slowest characterized for any Class I antiarrhythmic agent—detajmium enables precise kinetic analysis of sodium channel state transitions during sustained high-frequency stimulation [1]. The compound's frequency-dependent Vmax depression in both ventricular muscle and Purkinje fibers, coupled with its progressive, non-transient QRS broadening profile, makes it an ideal reference agent for calibrating use-dependent block models and for benchmarking novel sodium channel modulators [1][2].

In Vitro Arrhythmia Modeling Requiring Sustained Conduction Slowing

For isolated heart preparations (Langendorff-perfused hearts, tissue bath studies) where sustained, rate-dependent conduction slowing is required, detajmium provides a distinct kinetic advantage over propafenone and other Class IC agents. While propafenone produces only transient QRS prolongation that diminishes to steady-state, detajmium produces progressive and sustained conduction slowing throughout the pacing protocol, with an approximately 8.5-fold longer time constant for reaching steady-state effects [2]. This property is particularly valuable for modeling reentrant arrhythmia mechanisms where persistent conduction delay is a critical substrate variable [2].

Pharmacokinetic and Bioavailability Studies of Ajmaline-Derived Quaternary Ammonium Compounds

Detajmium (L-tartrate) serves as a model compound for investigating the pharmacokinetic consequences of converting tertiary amine antiarrhythmics (e.g., ajmaline) to quaternary ammonium derivatives. The validated HPLC-fluorimetric method with 1 ng/mL LOQ enables sensitive tracking of detajmium serum concentrations in pharmacokinetic studies [3]. The compound's enhanced aqueous solubility relative to ajmaline, conferred by its quaternary ammonium structure, makes it a valuable comparator for structure-bioavailability relationship studies within the Rauwolfia alkaloid series [1][3].

Comparative Antiarrhythmic Efficacy Studies Using In Vivo Ventricular Extrasystole Models

Based on clinical evidence demonstrating superior antiarrhythmic efficacy at half the dose of ajmaline in ventricular extrasystole, detajmium is a compelling candidate for preclinical efficacy studies in animal models of ventricular ectopy [4]. The established oral maintenance dose range of 75-100 mg daily in humans provides a translational benchmark for dose-ranging studies in relevant animal species [4]. Researchers should note that the compound's enhanced efficacy is accompanied by pronounced intracardiac conduction retardation, which may inform model selection where conduction slowing is either a desired or limiting parameter [4].

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